molecular formula C15H23NO2 B038213 9-Phenylnonanohydroxamic acid CAS No. 114917-95-2

9-Phenylnonanohydroxamic acid

Cat. No. B038213
CAS RN: 114917-95-2
M. Wt: 249.35 g/mol
InChI Key: QPQXHUPMOXYPRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

TCN 213 undergoes various chemical reactions, primarily involving its interaction with glycine and glutamate. The compound acts as a glycine-dependent antagonist, meaning its activity is influenced by the presence of glycine . The major reactions include:

Scientific Research Applications

properties

CAS RN

114917-95-2

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

N-hydroxy-9-phenylnonanamide

InChI

InChI=1S/C15H23NO2/c17-15(16-18)13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12,18H,1-4,6,9-10,13H2,(H,16,17)

InChI Key

QPQXHUPMOXYPRK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCCCCCCC(=O)NO

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCC(=O)NO

Other CAS RN

114917-95-2

synonyms

9-phenylnonanohydroxamic acid
BMY 30094
BMY-30094

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 100 ml, 3 neck flask equipped with thermometer, drying tube, stirrer and dropping funnel is placed phenylnonanoic acid (10 gms, 0.0426 mole) and methylene chloride (20 ml). The resulting stirred mixture is cooled to 5° and thionyl chloride (6.2 gms, 0.052 mole) is added dropwise during 5 minutes, then stirred at room temperature for 18 hours. The methylene chloride and excess thionyl chloride are removed in vacuo to an oil, 10.8 gms (100%). This is diluted with methylene chloride (15 ml) and then added to a stirred mixture of hydroxylamine hydrochloride (3.6 gms, 0.052 mole), anhydrous sodium carbonate (5 gms, 0.052 mole) and methylene chloride (60 ml). During the addition, the temperature of the reaction is maintained between 5°-10° by regulating the addition. After stirring this mixture for 1/2 hour, water (6 ml) is added dropwise during 5 minutes, then the mixture is stirred at room temperature for 18 hours. The reaction mixture is diluted with methylene chloride (60 ml) and water (30 ml). The organic layer is separated and washed with water (2×30 ml), brine (2×30 ml), and dried over magnesium sulfate, then filtered and concentrated in vacuo to a solid residue. One recrystallization from methylene chloride (100 ml) gives 6.7 gms (63%) of pure title product, m.p. 75°-7°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step Two
Quantity
3.6 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Yield
63%

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